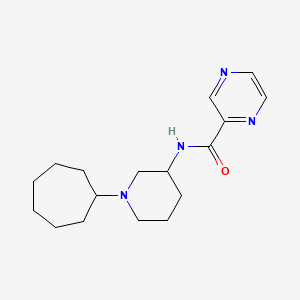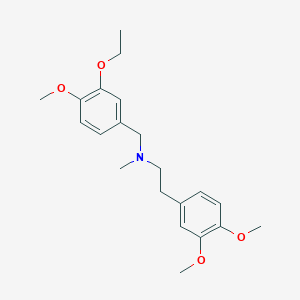![molecular formula C17H23N3O B6127798 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127798.png)
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol, also known as MQPE, is a chemical compound with a molecular formula C19H24N2O. It is a derivative of piperazine and is commonly used in scientific research. MQPE has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of certain biological processes. In
Mécanisme D'action
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, leading to increased activity in these areas. This mechanism of action is believed to underlie the various biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been found to improve cognitive function and memory in certain animal models. These effects are thought to be mediated by the interactions of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol with the dopamine and serotonin systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for investigating the role of these receptors in various biological processes. However, one limitation of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is its relatively low potency compared to other compounds that target these receptors. This can make it difficult to achieve the desired effects in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol. One area of interest is the role of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol as a tool for investigating the mechanisms of cognitive function and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol and its potential applications in various fields of research.
Conclusion
In conclusion, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is a valuable tool for investigating the mechanisms of various biological processes. It has been found to have various biochemical and physiological effects, making it a useful compound for scientific research. While there are some limitations to using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments, its high affinity for certain receptors in the brain makes it a valuable tool for investigating the role of these receptors in various physiological and behavioral processes. With further research, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has the potential to be used in the treatment of various psychiatric disorders and as a tool for investigating the mechanisms of cognitive function and memory.
Méthodes De Synthèse
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of piperazine with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting compound with 2-quinolinylmethyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to produce 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been widely used in scientific research as a tool for investigating the mechanisms of various biological processes. It has been found to have an affinity for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it useful for studying the role of these receptors in various physiological and behavioral processes.
Propriétés
IUPAC Name |
2-[1-methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19-9-10-20(13-16(19)8-11-21)12-15-7-6-14-4-2-3-5-17(14)18-15/h2-7,16,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBYORCFDGMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)
![(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6127748.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6127754.png)
![N-(3-chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6127756.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)